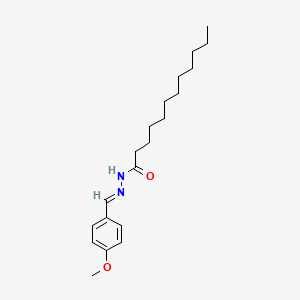
N'-(4-Methoxybenzylidene)dodecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methoxybenzylidene)dodecanohydrazide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of hydrazide, characterized by the presence of a methoxybenzylidene group attached to a dodecanohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)dodecanohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-(4-Methoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(4-Methoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Methoxybenzylidene)decanohydrazide
- N’-(3-Methoxybenzylidene)dodecanohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)dodecanohydrazide is unique due to its specific structural features, such as the methoxybenzylidene group and the dodecanohydrazide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, which can be advantageous in certain synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
303087-36-7 |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-20(23)22-21-17-18-13-15-19(24-2)16-14-18/h13-17H,3-12H2,1-2H3,(H,22,23)/b21-17+ |
InChI-Schlüssel |
XLGSKPJMOAXMRI-HEHNFIMWSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11985280.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11985291.png)
![3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985292.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11985296.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11985304.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11985307.png)

![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
![Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11985328.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
